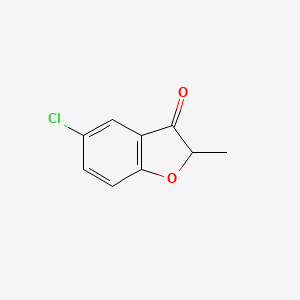

5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Description

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

5-chloro-2-methyl-1-benzofuran-3-one |

InChI |

InChI=1S/C9H7ClO2/c1-5-9(11)7-4-6(10)2-3-8(7)12-5/h2-5H,1H3 |

InChI Key |

FPMXLCAGUDHBRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C2=C(O1)C=CC(=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one: A Predictive and Methodological Guide

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. In the absence of a consolidated public spectral database for this specific molecule, this document serves as an expert-level predictive guide. It details the theoretical spectroscopic data based on first principles and analogous structures, explains the causal relationships behind the expected spectral features, and provides robust, field-proven protocols for data acquisition. This guide is intended for researchers, chemists, and drug development professionals who require a self-validating methodology for the structural confirmation of novel or synthesized compounds.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic compound featuring a benzofuran core, substituted with a chlorine atom on the aromatic ring and a methyl group on the heterocyclic ring. The presence of a ketone functional group at the 3-position makes it a benzofuranone. Understanding this structure is fundamental to interpreting its spectroscopic output.

-

Molecular Formula: C₉H₇ClO₂

-

Molecular Weight: 182.60 g/mol

-

Monoisotopic Mass: 182.013457 Da

Visualizing the Core Structure

A clear atom-numbering system is crucial for unambiguous NMR assignments. The following diagram illustrates the standard numbering for the benzofuranone core, which will be used throughout this guide.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive structural confirmation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The asymmetry of the molecule ensures that all protons are chemically distinct. We anticipate a total of five unique signals.

Rationale for Chemical Shift (δ) Predictions:

-

Aromatic Protons (H4, H6, H7): These protons reside on an electron-rich aromatic ring attached to an oxygen atom, but are also influenced by the electron-withdrawing chloro and carbonyl groups. H4, being ortho to the carbonyl, is expected to be the most deshielded. H7, adjacent to the chlorine, will also be downfield. H6 will be the most upfield of the aromatic signals.

-

Methine Proton (H2): This proton is at a chiral center, adjacent to both an ether oxygen and the methyl group. Its position alpha to an oxygen atom shifts it significantly downfield into the ~4.5-5.0 ppm range.

-

Methyl Protons (H8): These protons are on a carbon adjacent to a chiral center. Being in an aliphatic environment, they will be the most shielded (upfield), but their proximity to the chiral center and oxygen will shift them to ~1.5-1.7 ppm. The signal will be a doublet due to coupling with H2.

Table 1: Predicted ¹H NMR Data

| Assigned Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H4 | 7.6 - 7.8 | d (doublet) | ~2.5 | 1H |

| H6 | 7.4 - 7.6 | dd (doublet of doublets) | ~8.5, ~2.5 | 1H |

| H7 | 6.9 - 7.1 | d (doublet) | ~8.5 | 1H |

| H2 | 4.6 - 4.9 | q (quartet) | ~7.0 | 1H |

| CH₃ (at C2) | 1.5 - 1.7 | d (doublet) | ~7.0 | 3H |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

With nine carbon atoms in unique chemical environments, we expect to observe nine distinct signals in the broadband-decoupled ¹³C NMR spectrum.

Rationale for Chemical Shift (δ) Predictions:

-

Carbonyl Carbon (C3): Ketone carbonyls are highly deshielded and typically appear in the 190-200 ppm region.

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These carbons will appear in the typical aromatic region (110-160 ppm). C7a (attached to oxygen) will be significantly downfield. C5 (attached to chlorine) will also be downfield, and its signal intensity may be reduced. The quaternary carbons (C3a, C5, C7a) will generally have lower intensities than the protonated carbons.

-

Methine Carbon (C2): This carbon, bonded to an oxygen atom, will be found in the 75-85 ppm range.

-

Methyl Carbon (CH₃): This aliphatic carbon will be the most shielded, appearing far upfield around 15-25 ppm.[1]

Table 2: Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C3 (C=O) | 195 - 200 | Ketone carbonyl, low intensity. |

| C7a | 160 - 165 | Aromatic C-O, quaternary. |

| C3a | 130 - 135 | Aromatic quaternary carbon. |

| C5 | 128 - 132 | Aromatic C-Cl, quaternary. |

| C4 | 125 - 130 | Aromatic C-H. |

| C6 | 122 - 126 | Aromatic C-H. |

| C7 | 110 - 115 | Aromatic C-H. |

| C2 | 80 - 88 | Methine C-O. |

| CH₃ (at C2) | 18 - 25 | Methyl carbon. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural elucidation.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted Characteristic IR Absorptions

The key diagnostic peaks for this compound are the C=O stretch of the ketone and vibrations associated with the aromatic and halogenated parts of the molecule.

Rationale for Wavenumber Predictions:

-

C=O Stretch: The carbonyl group in a five-membered ring is strained, which typically increases the stretching frequency. For a saturated five-membered ring ketone, this is around 1745 cm⁻¹. Conjugation with the adjacent benzene ring will lower this frequency. Therefore, a strong, sharp absorption is predicted in the 1710-1730 cm⁻¹ range.[2][3]

-

Aromatic C=C Stretch: The benzene ring will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Two C-O stretches are expected: the aryl-ether stretch (~1250 cm⁻¹) and the aliphatic ether stretch (~1050 cm⁻¹).

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C-Cl Stretch: This vibration occurs in the fingerprint region, typically between 800-600 cm⁻¹, and can be difficult to assign definitively.

Table 3: Predicted IR Absorption Data

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2990 - 2850 | Medium |

| C=O (Ketone) | Stretch | 1730 - 1710 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Aryl C-O | Stretch | 1270 - 1230 | Strong |

| Aliphatic C-O | Stretch | 1100 - 1050 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrum and Fragmentation (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, which is useful for structural analysis.

Key Predicted Features:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 182.

-

Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks: one at m/z 182 (for C₉H₇³⁵ClO₂) and a smaller one at m/z 184 (for C₉H₇³⁷ClO₂). The intensity ratio of these M⁺ to M+2 peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[4]

-

Major Fragments: The primary fragmentation pathways are expected to be initiated by the cleavage of bonds adjacent to the carbonyl group (alpha-cleavage).

-

Loss of CH₃•: Alpha-cleavage resulting in the loss of the methyl radical (•CH₃) would yield a stable acylium ion at m/z 167. This fragment would also exhibit the 3:1 chlorine isotope pattern.

-

Loss of CO: Subsequent loss of carbon monoxide from fragment ions is common for ketones, leading to a peak at m/z 139 (from the m/z 167 fragment).

-

Table 4: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 182 / 184 | [M]⁺ (Molecular Ion) | Exhibits characteristic 3:1 isotope ratio for one Cl atom. |

| 167 / 169 | [M - CH₃]⁺ | Result of alpha-cleavage. Will also show a 3:1 isotope ratio. |

| 139 / 141 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the m/z 167/169 fragment. |

Visualizing a Key Fragmentation Pathway

Caption: A plausible EI-MS fragmentation pathway for the title compound.

Experimental Protocol: MS Data Acquisition (GC-EI-MS)

This method is ideal for volatile, thermally stable compounds and provides both retention time and mass spectral data.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C. Inject 1 µL of the sample solution.

-

Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound. Analyze the molecular ion and fragmentation pattern. For accurate mass, High-Resolution Mass Spectrometry (HRMS) using ESI would be employed to confirm the elemental composition to within 5 ppm.[5]

-

Integrated Analysis for Structural Confirmation

The ultimate confidence in structural assignment comes from integrating all spectroscopic data. The proposed workflow constitutes a self-validating system:

-

MS confirms the mass (182.60 g/mol ) and elemental formula (C₉H₇ClO₂) via the molecular ion and its distinct 3:1 isotope pattern.

-

IR confirms the presence of key functional groups: a ketone (C=O at ~1720 cm⁻¹), an aromatic ring, and ether linkages (C-O).

-

¹³C NMR confirms the carbon skeleton: exactly nine unique carbon environments, including one C=O, six aromatic carbons, one C-O methine, and one CH₃ group.

-

¹H NMR provides the final, detailed picture: it confirms the substitution pattern on the aromatic ring and the connectivity of the methyl and methine groups on the heterocyclic ring through chemical shifts, integration, and spin-spin coupling.

Together, these techniques leave no ambiguity and provide an authoritative confirmation of the structure of this compound.

References

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Bruker. (n.d.). High-Resolution Mass Spectrometry (HRMS). Retrieved from a general corporate or educational page explaining the HRMS technique.

Sources

Reaction mechanism of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one formation

An In-Depth Technical Guide to the Reaction Mechanism of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one Formation

Abstract

This technical guide provides a comprehensive examination of the predominant reaction mechanism for the synthesis of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The synthesis is strategically dissected into two primary stages: an initial O-alkylation of a substituted phenol, followed by a regioselective intramolecular Friedel-Crafts acylation. This document elucidates the causal-mechanistic principles behind each synthetic step, offers a validated experimental protocol, and presents the core chemical transformations through detailed diagrams. The content is tailored for researchers, scientists, and professionals in the field of drug development seeking a deep, actionable understanding of this synthetic pathway.

Introduction and Strategic Overview

The 2,3-dihydro-1-benzofuran-3-one (benzofuranone) scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1] The targeted molecule, this compound, incorporates specific substituents that modulate its physicochemical properties, making it a valuable intermediate for further elaboration.

The most reliable and industrially scalable synthesis of this target molecule proceeds via a convergent strategy. The core logic involves constructing a precursor molecule that contains all the necessary atoms and then inducing a ring-closing reaction. This is achieved through an initial nucleophilic substitution to form a key ether linkage, followed by an acid-catalyzed intramolecular cyclization to construct the five-membered furanone ring.[2][3]

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify simple, commercially available starting materials. The primary disconnection occurs at the C3-C3a bond, which is formed during the key cyclization step. This reveals an α-phenoxypropanoic acid intermediate, which can be further disconnected at the ether linkage.

Figure 1: Retrosynthetic analysis of the target benzofuranone.

Detailed Mechanistic Elucidation

The forward synthesis is a two-step process. Each step is governed by fundamental principles of organic reactivity, and the choice of reagents and conditions is critical for achieving high yield and purity.

Step 1: O-Alkylation of 4-Chlorophenol

The initial step involves the formation of an ether bond between 4-chlorophenol and an α-halopropanoic acid derivative. This reaction is a variation of the classic Williamson ether synthesis.

-

Expertise & Causality: 4-Chlorophenol is selected for its phenolic hydroxyl group and the correctly positioned chloro-substituent. A base, typically a moderate one like potassium carbonate (K₂CO₃), is employed to deprotonate the phenol. Using a strong base like NaOH could lead to competing side reactions. The deprotonation generates the 4-chlorophenoxide anion, a potent nucleophile. This anion then attacks the electrophilic α-carbon of 2-bromopropanoic acid, displacing the bromide leaving group via an Sₙ2 mechanism. The use of a polar aprotic solvent like acetone facilitates this reaction by solvating the potassium cation without hindering the nucleophilicity of the phenoxide.

Step 2: Intramolecular Friedel-Crafts Acylation

This is the key ring-forming step. The α-phenoxypropanoic acid intermediate is cyclized under strong acidic conditions to form the benzofuranone ring.[4]

-

Expertise & Causality: A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is essential. PPA serves a dual role: it is a potent Brønsted acid and a dehydrating agent. The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen. This activation facilitates the intramolecular attack by the hydroxyl group to form a tetrahedral intermediate, which then eliminates water to generate a highly electrophilic acylium ion.

-

Trustworthiness & Regioselectivity: The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para-position is blocked by the chlorine atom, the electrophilic attack of the acylium ion is directed exclusively to the ortho-position (C6 of the phenol ring).[3] This inherent substrate control ensures the formation of a single regioisomer, making the reaction highly reliable and self-validating in terms of its structural outcome. The subsequent loss of a proton from the aromatic ring re-establishes aromaticity and yields the final product. The intramolecular nature of this reaction is highly favorable due to the proximity of the reacting centers, which leads to a lower entropic barrier compared to an equivalent intermolecular reaction.[5]

Figure 2: Overall workflow for the synthesis of the target molecule.

Experimental Protocol

The following protocol describes a self-validating laboratory procedure for the synthesis. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion at each stage.

Step 1: Synthesis of 2-(4-chlorophenoxy)propanoic acid

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenol (1.0 eq), 2-bromopropanoic acid (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Add acetone as the solvent to achieve a concentration of approximately 0.5 M with respect to the 4-chlorophenol.

-

Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours, monitoring by TLC until the starting phenol is consumed.

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with 2M HCl to a pH of ~2. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate acid.

Step 2: Synthesis of this compound

-

Place the dried 2-(4-chlorophenoxy)propanoic acid (1.0 eq) into a clean, dry round-bottom flask.

-

Add polyphosphoric acid (PPA) (approximately 10 times the weight of the acid intermediate).

-

Heat the mixture to 80-90°C with vigorous mechanical stirring for 2-4 hours. The viscosity will be high. Monitor the reaction by TLC (a higher Rf value is expected for the product).

-

Upon completion, cool the reaction mixture slightly and pour it carefully onto crushed ice with stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure benzofuranone.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the described synthesis.

| Parameter | Step 1: O-Alkylation | Step 2: Cyclization |

| Key Reagents | 4-Chlorophenol, 2-Bromopropanoic acid, K₂CO₃ | 2-(4-chlorophenoxy)propanoic acid, PPA |

| Solvent | Acetone | None (PPA is the medium) |

| Temperature | ~56 °C (Reflux) | 80 - 90 °C |

| Reaction Time | 12 - 18 hours | 2 - 4 hours |

| Typical Yield | 85 - 95% | 70 - 85% |

| Purification | Acid-base workup, precipitation | Column Chromatography |

Conclusion

The synthesis of this compound is efficiently achieved through a robust and well-understood two-step sequence. The mechanism relies on a foundational O-alkylation followed by a highly regioselective intramolecular Friedel-Crafts acylation. The choice of a moderately basic catalyst in the first step and a strong acid/dehydrating agent in the second is critical for success. This pathway demonstrates excellent control over the final molecular architecture, making it a valuable tool for professionals in drug discovery and development.

References

-

Koca, M., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at: [Link]

-

Porcu, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Available at: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of benzofurans from α-haloketones and phenols. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. Available at: [Link]

- Google Patents. (n.d.). CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

-

Begala, M., et al. (2019). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC. Available at: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Available at: [Link]

-

Ma, X., et al. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C-H insertion reaction. The Royal Society of Chemistry. Available at: [Link]

-

Porcu, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

-

SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. (n.d.). TSI Journals. Available at: [Link]

-

Wikipedia. (n.d.). Intramolecular reaction. Available at: [Link]

-

Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]

Sources

Introduction: Unveiling the Thermal Profile of a Novel Benzofuranone Derivative

An In-Depth Technical Guide to the Thermochemical Analysis of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted benzofuranone, a class of heterocyclic compounds of significant interest in medicinal chemistry. Benzofuran derivatives are present in a multitude of natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2]. The specific substitutions of a chloro group at the 5-position and a methyl group at the 2-position of the dihydrobenzofuranone core suggest a unique chemical entity with potential for novel pharmacological applications.

In the rigorous journey of drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, the thermochemical profile is of critical importance. Thermochemical analysis provides invaluable insights into the stability, purity, and energy content of a potential drug candidate, all of which are crucial for formulation development, safety assessment, and ensuring product efficacy and shelf-life[3][4][[“]].

This technical guide presents a comprehensive framework for the thermochemical analysis of this compound. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical approach. We will explore the core techniques of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry to construct a complete thermal and energetic portrait of this promising molecule.

Part 1: The Pillars of Thermochemical Characterization

A multi-faceted approach employing complementary thermal analysis techniques is essential for a comprehensive understanding of a new chemical entity.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[6][7]. This technique is indispensable for identifying thermal events such as melting, crystallization, and glass transitions[6][8].

For a crystalline solid like this compound, DSC can determine:

-

Melting Point and Enthalpy of Fusion: The melting point is a key indicator of purity, and the enthalpy of fusion provides information about the crystal lattice energy[9].

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a drug substance can significantly impact its solubility, bioavailability, and stability. DSC is a primary tool for detecting and characterizing polymorphic transitions[].

-

Purity Assessment: The presence of impurities typically broadens the melting peak and lowers the melting point, a phenomenon that can be quantitatively analyzed using the van't Hoff equation[].

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Composition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[11][12]. TGA is crucial for determining the thermal stability of a compound and for quantifying volatile components[12][13][14].

Key applications of TGA in the analysis of this compound include:

-

Thermal Stability and Decomposition Profile: TGA identifies the temperature at which the compound begins to degrade, providing a measure of its thermal stability[3][14]. The decomposition profile can reveal single or multi-step degradation processes.

-

Moisture and Residual Solvent Content: Any mass loss observed at lower temperatures (typically below 150°C) can be attributed to the evaporation of water or residual solvents from the synthesis process[12][13]. This is critical for accurate formulation and dosage calculations.

-

Compositional Analysis: TGA can be used to determine the composition of materials and to study their reactivity in different atmospheres (e.g., inert or oxidative)[14].

Bomb Calorimetry: Quantifying the Energy Content

Bomb calorimetry is a technique used to determine the heat of combustion of a substance[15][16]. In this process, a sample is burned in a constant-volume container (the "bomb") filled with excess oxygen[15][17]. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured[15][17].

For this compound, bomb calorimetry allows for the determination of:

-

Standard Enthalpy of Combustion: This is a fundamental thermodynamic property that represents the total energy stored in the molecule's chemical bonds.

-

Standard Enthalpy of Formation: From the experimentally determined enthalpy of combustion, the standard enthalpy of formation can be calculated[15][16]. This value is essential for understanding the energetic stability of the molecule and for various thermodynamic calculations.

Part 2: Rigorous Experimental Protocols

The following protocols are designed to ensure accurate and reproducible thermochemical data for this compound.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and assess the purity and polymorphic behavior of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using high-purity standards such as indium and tin[6].

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a controlled linear rate, typically 10°C/min, to a temperature well above the melting point (e.g., 250°C).

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature to observe any crystallization or polymorphic transitions.

-

Perform a second heating cycle under the same conditions as the first to investigate the thermal history of the sample.

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Purity is estimated from the shape of the melting peak using the instrument's software, which applies the van't Hoff equation.

Thermogravimetric Analysis (TGA) Protocol

Objective: To evaluate the thermal stability and decomposition profile of this compound, and to quantify any volatile content.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

-

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a non-reactive environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample at a linear rate of 10°C/min to a high temperature, ensuring complete decomposition (e.g., 600°C).

-

Data Analysis:

-

The TGA curve plots the percentage of mass loss versus temperature.

-

The onset temperature of a significant mass loss event indicates the beginning of decomposition.

-

The percentage of mass loss in distinct steps corresponds to the loss of specific components (e.g., water, solvents, or structural fragments).

Bomb Calorimetry Protocol

Objective: To determine the standard enthalpy of combustion of this compound.

Methodology:

-

Calorimeter Calibration:

-

Calibrate the bomb calorimeter by combusting a known mass of a standard substance with a certified heat of combustion, such as benzoic acid[15]. This determines the heat capacity of the calorimeter.

-

-

Sample Preparation:

-

Press a pellet of the sample (approximately 1 gram)[18].

-

Accurately weigh the pellet.

-

Attach a measured length of fuse wire to the electrodes in the bomb, ensuring it is in contact with the sample pellet[16].

-

Add a small, known amount of water (e.g., 1 mL) to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state[16].

-

-

Combustion:

-

Seal the bomb and pressurize it with excess pure oxygen (e.g., 30 atm)[15].

-

Immerse the bomb in the water bath of the calorimeter.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis:

-

The heat released by the combustion is calculated from the temperature rise of the water bath and the heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid (from residual nitrogen in the bomb).

-

The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the sample.

Part 3: Interpreting the Data for Drug Development

The thermochemical data obtained for this compound are not merely academic values; they are critical inputs for key decisions in the drug development pipeline.

Implications of DSC Data

A sharp melting peak with a high enthalpy of fusion would suggest a highly crystalline and pure material. A broad melting range could indicate the presence of impurities or an amorphous fraction. The presence of multiple thermal events on heating or cooling could signify the existence of polymorphs, which would necessitate further characterization and control to ensure consistent product performance.

Insights from TGA Data

A high decomposition temperature indicates good thermal stability, which is desirable for manufacturing processes that may involve heating (e.g., drying, milling) and for long-term storage[3][13]. Any initial mass loss at low temperatures must be identified and controlled, as excess residual solvent can affect the material's physical properties and may have toxicological implications.

The Significance of Bomb Calorimetry Data

The enthalpy of formation, derived from the heat of combustion, provides a measure of the molecule's thermodynamic stability relative to its constituent elements. This information is valuable for computational modeling and for understanding the energetics of potential chemical reactions and degradation pathways.

Part 4: Visualization and Data Summary

Experimental Workflow Diagrams

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Bomb Calorimetry.

Summary of Expected Thermochemical Data

The following table summarizes the key thermochemical parameters to be determined for this compound and their significance in drug development.

| Parameter | Analytical Technique | Expected Information | Significance in Drug Development |

| Melting Point (Tm) | DSC | Temperature of solid-to-liquid phase transition. | Indicator of purity and identity. |

| Enthalpy of Fusion (ΔHfus) | DSC | Energy required to melt the solid. | Relates to crystal lattice energy and stability. |

| Glass Transition (Tg) | DSC | Temperature of transition from a rigid to a more flexible amorphous state. | Important for the stability of amorphous formulations. |

| Decomposition Temperature (Td) | TGA | Temperature at which the compound starts to degrade. | Defines the upper limit of thermal stability for processing and storage. |

| Mass Loss Profile | TGA | Quantifies the loss of volatiles and decomposition products. | Determines moisture/solvent content and degradation pathway. |

| Enthalpy of Combustion (ΔcH°) | Bomb Calorimetry | Energy released upon complete combustion. | Fundamental thermodynamic property for energetic calculations. |

| Enthalpy of Formation (ΔfH°) | Bomb Calorimetry (calculated) | Enthalpy change when the compound is formed from its elements. | Indicates the thermodynamic stability of the molecule. |

Conclusion

The thermochemical analysis of this compound, through the synergistic application of DSC, TGA, and bomb calorimetry, provides a foundational understanding of its material properties. This knowledge is not merely academic but is a cornerstone for rational drug development. A complete thermal profile enables informed decisions regarding formulation strategies, manufacturing processes, and storage conditions, ultimately contributing to the development of a safe, stable, and efficacious pharmaceutical product. The methodologies and interpretative frameworks presented in this guide offer a robust pathway to achieving this critical characterization.

References

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- Anonymous. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- Doyle, M. L. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC.

- Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?

- BioPchem. (n.d.).

- ResearchGate. (n.d.). (PDF) The application of thermodynamic methods in drug design.

- Anonymous. (n.d.). Bomb Calorimetry.

- BOC Sciences. (n.d.). Application of Thermal Analysis Technology in Pharmaceutical Field.

- Debye Technic. (n.d.). Bomb Calorimeter Working Principle.

- European Pharmaceutical Review. (2007, November 23). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!

- Journal of the Chemical Society, Faraday Transactions. (1993). Glass formation in organic binary liquids studied using differential scanning calorimetry.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Chemistry LibreTexts. (2021, March 6). Strain Energy in Organic Compounds - Bomb Calorimetry.

- Journal of Chemical Education. (2009, June 1). Strain Energy in Organic Compounds: Bomb Calorimetry.

- ResearchGate. (2025, August 9).

- Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights.

- Anonymous. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- The Royal Society of Chemistry. (2015).

- TSI Journals. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST.

- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. tsijournals.com [tsijournals.com]

- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. torontech.com [torontech.com]

- 9. researchgate.net [researchgate.net]

- 11. veeprho.com [veeprho.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. biopchem.education [biopchem.education]

- 16. homepages.gac.edu [homepages.gac.edu]

- 17. debye technic [debyetechnic.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Targeted Derivatization of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one for Enhanced Bioactivity

Executive Summary & Pharmacophore Analysis

This guide details the strategic derivatization of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one (referred to herein as Compound A ). While the parent benzofuranone scaffold possesses intrinsic antimicrobial properties, it lacks the specific binding motifs required for high-potency inhibition of targets such as Monoamine Oxidase B (MAO-B) , a critical enzyme in neurodegenerative pathology (Parkinson’s Disease).

This protocol focuses on two divergent synthetic pathways to enhance activity:

-

C3-Carbonyl Condensation: Synthesis of thiosemicarbazones to introduce hydrogen-bonding donors and metal-chelation capabilities.

-

C5-Chlorine Displacement: Palladium-catalyzed cross-coupling to expand the hydrophobic pharmacophore.

Structural Logic for Derivatization

-

The C3-Ketone: The primary handle. Converting this to an imine-based system (hydrazone/thiosemicarbazone) restricts conformational freedom and provides a "warhead" for active-site interaction (e.g., interacting with the FAD cofactor in MAO-B).

-

The C5-Chlorine: A lipophilic anchor. While stable, it can be replaced via Suzuki-Miyaura coupling to create biaryl systems that enhance

- -

The C2-Methyl: This group introduces chirality and steric bulk, influencing the orientation of the molecule in the binding cleft.

Synthesis Workflow Visualization

The following diagram outlines the dual-pathway strategy for Compound A .

Figure 1: Divergent synthetic pathways for functionalizing the benzofuranone core.

Protocol A: Synthesis of Thiosemicarbazone Derivatives

Objective: To synthesize 2-(5-chloro-2-methylbenzofuran-3(2H)-ylidene)hydrazine-1-carbothioamide. Mechanism: Acid-catalyzed nucleophilic addition-elimination.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Thiosemicarbazide (1.1 eq)

-

Solvent: Absolute Ethanol (EtOH)[1]

-

Catalyst: Glacial Acetic Acid (AcOH)

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of Compound A in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition: Add 1.1 mmol of thiosemicarbazide. The mixture may remain a suspension.

-

Catalysis: Add 3–5 drops of glacial acetic acid.

-

Expert Insight: The C2-methyl group creates steric hindrance near the C3 ketone. Without the acid catalyst, reaction times can exceed 48 hours. The acid protonates the carbonyl oxygen, making the carbon more electrophilic.

-

-

Reaction: Reflux the mixture at 80°C for 4–6 hours.

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the ketone spot and the appearance of a more polar spot (lower

).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, filter under vacuum.[2]

-

If no precipitate forms, pour the mixture into 50 mL of ice-cold water and stir for 15 minutes to induce precipitation.

-

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 75–85% Appearance: Yellow to light brown crystalline solid.

Protocol B: Palladium-Catalyzed C5-Arylation (Suzuki-Miyaura)

Objective: To replace the C5-Chlorine with an aryl group (e.g., Phenyl, Pyridyl) for SAR exploration. Challenge: Aryl chlorides are less reactive than bromides. Standard Pd(PPh3)4 may fail; we utilize a robust Pd(II) catalyst.

Materials

-

Substrate: this compound (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid (1.2 eq)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a two-neck flask and purge with Nitrogen or Argon for 10 minutes.

-

Loading: Add Compound A (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

(2.0 mmol). -

Solvation: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol) quickly to minimize air exposure.

-

Reaction: Heat to 90–100°C under inert atmosphere for 12–16 hours.

-

Expert Insight: The "dihydro" furan ring is stable, but excessive heat (>110°C) can cause ring-opening or oxidation. Maintain 90°C.

-

-

Workup:

-

Cool to room temperature.[3] Filter through a Celite pad to remove Palladium black.

-

Dilute filtrate with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL).

-

Dry organic layer over

and concentrate in vacuo.

-

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient Hexane

10% Ethyl Acetate/Hexane.

-

Analytical Validation Standards

To ensure the integrity of the derivatives, the following spectral characteristics must be verified.

| Feature | Parent (Ketone) | Derivative (Thiosemicarbazone) | Validation Logic |

| IR Spectrum | Strong peak ~1700 | Absent C=O. New peaks ~1600 | Confirms condensation at the carbonyl. |

| 1H NMR | C2-H multiplet, C2-Methyl doublet. | C2-H signal shifts slightly downfield due to anisotropic effect of C=N. | Confirms core scaffold integrity. |

| Mass Spec | M+ (182/184) | M+ (Parent + 73). Characteristic S-isotope pattern if high res. | Confirms molecular formula. |

Biological Mechanism: MAO-B Inhibition[5]

The primary utility of the thiosemicarbazone derivative is Monoamine Oxidase B (MAO-B) inhibition. The mechanism involves the thiosemicarbazone moiety occupying the "entrance cavity" of the enzyme, while the benzofuran ring mimics the substrate (dopamine) core.

Figure 2: Proposed binding mode of the derivative within the MAO-B active site.

References

-

Osmaniye, D., et al. (2021).[5] Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6640.[5]

-

Karaman, M., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega.

-

Basawaraj, R. & Sangapure, S.S. (2008).[6] Synthesis of some 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxalyl methanes of biological interest. International Journal of ChemTech Research.

-

Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

PubChem Compound Summary. (2025). 5-Chlorobenzofuran-2(3H)-one.[7] National Library of Medicine. [7]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. mdpi.com [mdpi.com]

- 3. (E)-1-[(2-Chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. 5-Chlorobenzofuran-2(3H)-one | C8H5ClO2 | CID 10464714 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct a comprehensive in vitro cytotoxicity assessment of the compound 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one. The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological activities, including anticancer and antimicrobial effects[1][2][3][4]. Many benzofuran derivatives have been specifically investigated for their cytotoxic potential against various cancer cell lines[5][6][7][8][9][10]. Given the lack of specific toxicological data for this compound, a systematic evaluation is crucial. We present a robust, multi-assay approach designed to yield a multi-faceted understanding of the compound's cellular impact. This strategy moves beyond a simple live/dead assessment to probe different mechanisms of cell death by integrating three distinct, well-validated cell-based assays:

-

MTT Assay: To quantify changes in metabolic activity as an indicator of cell viability and proliferation.

-

Lactate Dehydrogenase (LDH) Assay: To measure the loss of plasma membrane integrity, a hallmark of cytolysis.

-

Caspase-Glo® 3/7 Assay: To specifically detect the activation of key executioner caspases, providing direct evidence of apoptosis.

By correlating the data from these orthogonal assays, researchers can build a comprehensive cytotoxic profile of the test compound, differentiating between cytostatic, necrotic, and apoptotic effects.

Introduction: The Rationale for a Multi-Assay Approach

Evaluating the cytotoxic potential of a novel compound is a cornerstone of toxicology and early-stage drug discovery[11]. A single assay, while useful, provides only one perspective on a complex biological process. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, an effect that could be missed by relying solely on a membrane-impermeant dye assay. Therefore, a multi-parametric approach is essential for a thorough and reliable assessment.

-

Metabolic Activity (Viability): Assays like the MTT assay measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells[12][13]. A decrease in this activity is often the first sign of cellular stress or toxicity.

-

Membrane Integrity (Necrosis/Lysis): The release of stable intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium is a definitive indicator of plasma membrane rupture, which occurs during necrosis or late-stage apoptosis[11].

-

Apoptosis Induction (Programmed Cell Death): Apoptosis is a controlled, energy-dependent process involving the activation of a cascade of cysteine-aspartic proteases known as caspases[14]. Measuring the activity of key "executioner" caspases, such as caspase-3 and caspase-7, provides specific and sensitive detection of apoptosis induction[15][16].

This guide provides the scientific principles, step-by-step protocols, and data interpretation frameworks for these three key assays to build a comprehensive cytotoxic profile for this compound.

Foundational Assessment: Cell Viability via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[17][18]. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product[12][18]. The quantity of this formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells[19].

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Protocol 2.1: MTT Assay

Materials:

-

Cells of interest (e.g., A549, HepG2) in culture

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Store protected from light at -20°C[17][19].

-

Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01M HCl.

-

96-well flat-bottom sterile microplates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control[13].

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well[13][19].

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals[17][18].

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[12]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[12].

Data Analysis & Example

Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

| Compound Conc. (µM) | Absorbance (570 nm) | % Viability |

| 0 (Vehicle Control) | 1.250 | 100% |

| 1 | 1.180 | 94.4% |

| 10 | 0.850 | 68.0% |

| 50 | 0.450 | 36.0% |

| 100 | 0.150 | 12.0% |

| Blank (Medium Only) | 0.050 | - |

Table 1: Example data from an MTT assay. The IC50 value (concentration at which 50% viability is observed) can be determined by plotting % Viability vs. Log[Concentration].

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant[11][20]. This enzyme leakage serves as a reliable marker for the loss of plasma membrane integrity, a key event in necrosis or late apoptosis. The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measurable at ~490 nm[21].

Experimental Workflow: LDH Assay

Caption: Workflow for the LDH cytotoxicity assay.

Protocol 3.1: LDH Assay

Materials:

-

Treated cell plates (from a parallel experiment to the MTT assay)

-

LDH Assay Kit (containing Substrate Mix, Assay Buffer, Lysis Buffer, and Stop Solution)

-

96-well flat-bottom sterile microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare Controls: On the same plate as the treated cells, set up the following controls in triplicate:

-

Spontaneous LDH Release: Add 10 µL of sterile water or assay buffer to untreated control cells[22].

-

Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated control cells. This lyses all cells to establish the 100% cytotoxicity value[21][22].

-

Background Control: Wells with culture medium only.

-

-

Incubate for Lysis: Incubate the plate for 45 minutes at 37°C[21].

-

Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

-

Prepare Reaction Mixture: Prepare the LDH Reaction Mixture according to the manufacturer's instructions.

-

Initiate Reaction: Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants[21].

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution to each well[21].

-

Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm[21].

Data Analysis & Example

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Max - Abs_Spontaneous)] * 100

| Compound Conc. (µM) | Corrected Abs (490nm) | % Cytotoxicity |

| 0 (Spontaneous) | 0.120 | 0% |

| 1 | 0.145 | 2.9% |

| 10 | 0.280 | 18.6% |

| 50 | 0.650 | 61.6% |

| 100 | 0.980 | 100% |

| Maximum Release | 0.980 | 100% |

Table 2: Example data from an LDH assay. A significant increase in % cytotoxicity indicates compound-induced cell lysis.

Mechanistic Insight: Apoptosis Detection via Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay provides a specific and sensitive method for detecting apoptosis[23]. It is a homogeneous, luminescent "add-mix-measure" assay that quantifies the activity of caspases-3 and -7, two key executioner enzymes in the apoptotic pathway[14][16]. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the tetrapeptide sequence DEVD) and a stable luciferase[15][24]. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by the luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity[15][24].

Signaling Pathway: Caspase-3/7 Activation in Apoptosis

Caption: Simplified apoptotic pathway leading to Caspase-3/7 activation and detection.

Protocol 4.1: Caspase-Glo® 3/7 Assay

Materials:

-

Treated cell plates (from a parallel experiment)

-

Caspase-Glo® 3/7 Assay System (Promega, Cat.# G8090 or similar)

-

White-walled, opaque 96-well plates suitable for luminescence

-

Luminometer

Procedure:

-

Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use[24].

-

Equilibrate Plate: Remove the 96-well plate containing cells (treated with the compound for the desired time) from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium[15][24].

-

Mix: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Example

Data is often expressed as a fold increase in caspase activity over the vehicle control. Fold Increase = (RLU_Sample - RLU_Blank) / (RLU_VehicleCtrl - RLU_Blank) (RLU = Relative Luminescence Units)

| Compound Conc. (µM) | Luminescence (RLU) | Fold Increase vs. Vehicle |

| 0 (Vehicle Control) | 1,500 | 1.0 |

| 1 | 2,100 | 1.4 |

| 10 | 12,500 | 8.3 |

| 50 | 25,200 | 16.8 |

| 100 | 18,300 | 12.2 |

| Blank (Medium Only) | 50 | - |

Table 3: Example data from a Caspase-Glo® 3/7 assay. The dose-dependent increase in luminescence indicates apoptosis induction. The decrease at the highest concentration could be due to overwhelming cytotoxicity leading to necrosis and loss of caspase activity.

Integrated Data Interpretation

The power of this approach lies in synthesizing the results from all three assays to build a cohesive narrative of the compound's cytotoxic mechanism.

| Concentration | MTT (% Viability) | LDH (% Cytotoxicity) | Caspase-3/7 (Fold Inc.) | Interpretation |

| Low | ~95% | ~3% | ~1.4x | No significant effect or very mild cytostatic effect. The compound does not induce significant cell death or inhibit metabolism at this concentration. |

| Mid | ↓ 36% | ↑ 19% | ↑ 8.3x | Primarily Apoptotic Mechanism. A significant drop in viability is accompanied by a strong induction of caspase activity. The moderate LDH release suggests some secondary necrosis or late apoptosis. |

| High | ↓ 12% | ↑ 62% | ↑ 12.2x (or ↓) | Mixed Apoptosis/Necrosis or Primary Necrosis. The dramatic loss of viability and high LDH release indicate significant membrane damage. The caspase signal may plateau or decrease due to rapid cell death and loss of cellular machinery. |

References

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Semantic Scholar. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

-

Two Novel Cytotoxic Benzofuran Derivatives from Brazilian Propolis. ACS Publications. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

LDH Assay. Cell Biologics Inc. [Link]

-

Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. JoVE. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

-

Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

-

Cytotoxicity Assays. Opentrons. [Link]

-

Caspase-3, 7 Activity Assay Kit. Boster Bio. [Link]

-

Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Protocols.io. [Link]

-

SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

-

5-Chloro-3-cyclohexylsulfonyl-2-methyl-1-benzofuran. PMC - NIH. [Link]

-

Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives. SciELO Colombia. [Link]

-

5-Chlorobenzofuran-2(3H)-one. PubChem. [Link]

-

5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. PMC - NIH. [Link]

-

Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]

-

Substituted phenethylamine. Wikipedia. [Link]

-

Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. PMC - NIH. [Link]

Sources

- 1. 5-Chloro-3-cyclohexylsulfonyl-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.org.co [scielo.org.co]

- 3. 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. opentrons.com [opentrons.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. bosterbio.com [bosterbio.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 16. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchhub.com [researchhub.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. creativebiolabs.net [creativebiolabs.net]

- 21. cellbiologics.com [cellbiologics.com]

- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 23. tripod.nih.gov [tripod.nih.gov]

- 24. promega.com [promega.com]

Troubleshooting & Optimization

Technical Support Center: 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one Synthesis

Executive Summary & Mechanistic Insight

You are encountering yield limitations in the synthesis of 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one (also known as 5-chloro-2-methylcoumaran-3-one). Based on industrial standard protocols and recent literature, the most robust pathway involves the Fries Rearrangement of 4-chlorophenyl 2-chloropropionate followed by intramolecular Williamson Ether Cyclization .

Low yields in this synthesis typically stem from three critical failure points:

-

Incomplete Fries Rearrangement: Failure to break the strong Aluminum-Oxygen complex.

-

Competitive Polymerization: The intermediate

-chloro ketone is highly reactive. -

Hydrolysis Errors: Aggressive quenching causing ring-opening of the lactone/ether system.

The Validated Pathway (DOT Visualization)

The following diagram outlines the mechanistic flow and critical control points (CCPs) where yield is lost.

Caption: Fig 1. Mechanistic pathway highlighting the Fries Rearrangement bottleneck and cyclization risks.

Optimized Experimental Protocol (The "Golden Path")

Do not rely on "one-pot" methods for high purity. Isolate the intermediate if yield is your primary concern.

Phase 1: Esterification (Precursor Synthesis)

Objective: Synthesize 4-chlorophenyl 2-chloropropionate. Yield Target: >90%

-

Setup: Dry flask,

atmosphere. -

Reagents: 4-Chlorophenol (1.0 eq), 2-Chloropropionyl chloride (1.1 eq).

-

Procedure:

-

Dissolve phenol in DCM (Dichloromethane). Add catalytic DMF.

-

Add acid chloride dropwise at 0°C.

-

Reflux for 2 hours until HCl evolution ceases.

-

Purification: Wash with water, dry over

, and concentrate. Do not distill unless necessary to avoid thermal degradation.

-

Phase 2: Fries Rearrangement (The Critical Step)

Objective: Convert ester to 1-(5-chloro-2-hydroxyphenyl)-2-chloropropan-1-one. Yield Target: 75-80%

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Requires >1.2 equivalents. The reaction consumes | |

| Solvent | Neat (Melt) or Nitrobenzene | Neat: Higher reaction rate but difficult heat transfer. Nitrobenzene: Better thermal control, prevents "hot spots" that cause tarring. |

| Temp | 130°C - 140°C | Lower temperatures (<100°C) favor para migration. Since para is blocked by Chlorine, low temp slows the reaction significantly without improving selectivity. |

Protocol:

-

Mix Ester (1.0 eq) with

(1.5 eq) in a solid addition funnel. -

Heat the reaction vessel (neat or with minimal nitrobenzene) to 120°C.

-

Add the mixture slowly. Exothermic!

-

Hold at 140°C for 2 hours.

-

Quench (CCP): Pour the hot melt onto crushed ice/HCl. Vigorous stirring is required to break the Aluminum-Phenoxide complex. If you see "gummy" solids, the hydrolysis is incomplete.

Phase 3: Cyclization

Objective: Ring closure to benzofuran-3-one. Yield Target: 85%

-

Dissolve the rearranged intermediate in Ethanol.

-

Add Sodium Acetate (NaOAc) (2.0 eq). Avoid NaOH/KOH.

-

Why? Strong bases promote aldol condensation of the ketone or elimination of HCl to form the unsaturated benzofuran, reducing the yield of the dihydro target.

-

-

Reflux for 1-2 hours.

-

Pour into water; the product usually precipitates. Recrystallize from Hexane/Ethyl Acetate.

Troubleshooting Matrix (FAQ)

Issue 1: "My reaction mixture turns into a black tar/polymer."

Diagnosis: Thermal runaway during the Fries Rearrangement.

Root Cause: The Fries rearrangement is exothermic. When performed "neat" (without solvent), local hot spots exceed 160°C, causing polymerization of the

-

Switch to Solvent: Use 1,2-Dichlorobenzene or Nitrobenzene as a solvent to act as a heat sink.

-

Staged Heating: Do not jump to 140°C. Heat to 70°C, allow initial gas evolution to subside, then ramp to 140°C.

Issue 2: "I am isolating the starting material (Ester) after the Fries step."

Diagnosis: Catalyst deactivation or insufficient temperature.

Root Cause:

-

Sublimation: Use fresh, yellow/green anhydrous

. -

Stoichiometry: Ensure you are using at least 1.2 to 1.5 equivalents of

. The oxygen atoms in the ester and the product coordinate to the Aluminum, sequestering it.

Issue 3: "Low yield during cyclization; multiple spots on TLC."

Diagnosis: Over-reaction or incorrect base selection. Root Cause: Using strong bases (NaOH, KOH, NaH) causes the "Favorskii-like" rearrangement or elimination reactions. Solution:

-

Buffer the System: Switch to Sodium Acetate (NaOAc) or Potassium Carbonate (

) in Acetone or Ethanol. -

Temperature Control: Cyclization often proceeds at room temperature or mild reflux (60°C). Do not overheat.

Issue 4: "The product purity is low after workup."

Diagnosis: Incomplete hydrolysis of the Aluminum complex. Root Cause: The Al-complex is a hard, rock-like solid in neat reactions. Simply adding water doesn't penetrate the solid. Solution:

-

Mechanical Disruption: You must mechanically crush the solid during the Ice/HCl quench.

-

Steam Distillation: If using Nitrobenzene, steam distill it off; this process also ensures complete hydrolysis of the aluminum complex.

Advanced Troubleshooting: Decision Tree

Use this logic flow to diagnose yield loss in real-time.

Caption: Fig 2. Troubleshooting logic for yield loss diagnosis.

References & Authority

The protocols and mechanisms described above are grounded in classical Friedel-Crafts chemistry and modern heterocyclic synthesis optimizations.

-

Fries Rearrangement Mechanism & Catalysis

-

Synthesis of Benzofuran-3(2H)-ones (Coumaranones)

-

Regioselective Synthesis of Benzofuranones

-

Industrial Preparation of Coumaranones (Patent Context)

-

Source: Google Patents (EP1449838A1). "Process for the preparation of 2-coumaranone."

-

Relevance: Highlights the industrial preference for specific temperature ranges (120-135°C) and handling of intermediates.

-

URL:

-

Sources

Optimization of reaction conditions for 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one derivatization

The following Technical Support Center guide is designed for researchers working with 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS: 19437-23-1).

This scaffold presents unique synthetic challenges due to the interplay between the C2-methyl steric hindrance , the C3-ketone reactivity , and the electronic effects of the 5-chloro substituent .

Current Status: Operational Role: Senior Application Scientist Scope: Reaction Optimization, Troubleshooting, and Stability Protocols

Scaffold Analysis & Reactivity Profile

Before initiating derivatization, it is critical to understand the electronic and steric environment of your substrate.

-

The Core: The 2,3-dihydro-1-benzofuran-3-one (coumaranone) system is a bicyclic ketone.

-

The 5-Chloro Substituent: This electron-withdrawing group (EWG) deactivates the aromatic ring towards electrophilic aromatic substitution but increases the acidity of the

-proton at C2. -

The C2-Methyl Group (Critical): This is the primary source of synthetic difficulty. It creates a chiral center and introduces significant steric bulk adjacent to the reactive C3 carbonyl.

-

Consequence: Nucleophilic attacks at C3 (e.g., Schiff base formation) are kinetically slower than in unsubstituted analogs.

-

Consequence: Aldol condensations at C2 are limited to addition products or quaternary center formation; standard dehydration to "aurone-like" exocyclic double bonds is mechanistically blocked (lack of a second

-proton).

-

Interactive Reactivity Map

Figure 1: Functionalization pathways and degradation risks for the target scaffold.

Module 1: Optimization of C3-Condensation (Schiff Bases & Hydrazones)

This is the most common derivatization for biological screening (e.g., antimicrobial agents) [1, 2]. Users often report low yields or incomplete conversion due to the C2-methyl steric block.

Troubleshooting Guide: Low Conversion Rates

Q: I am trying to form a Schiff base with a substituted aniline, but the reaction stalls at 40% conversion. What is wrong?

A: The C2-methyl group shields the C3 carbonyl from nucleophilic attack. Standard conditions (Ethanol/Reflux) are often insufficient for bulky anilines.

Protocol Optimization:

-

Catalyst Switch: Switch from acetic acid to a stronger Lewis Acid or Brønsted acid system. Titanium Tetrachloride (

) is highly effective for sterically hindered ketones. -

Water Removal: The equilibrium constant (

) is unfavorable. You must remove water physically.-

Method A: Dean-Stark trap with Toluene (Reflux).

-

Method B: Add anhydrous

or Molecular Sieves (4Å) directly to the reaction pot.

-

Recommended Protocol (High-Efficiency):

| Step | Action | Critical Note |

| 1 | Dissolve 1.0 eq of Benzofuranone in Dry Toluene . | Avoid Ethanol; it limits the reflux temp to 78°C. Toluene allows 110°C. |

| 2 | Add 1.2 eq of Amine/Hydrazine. | Excess amine drives kinetics. |

| 3 | Add catalyst: p-TSA (5 mol%) or Glacial AcOH (10 mol%) . | For very unreactive amines, use |

| 4 | Reflux with Dean-Stark for 6-12 hours. | Monitor water collection. |

| 5 | Cool to 0°C. | Product often precipitates. |

Q: My product is an oil and won't crystallize. How do I purify it? A: Benzofuranone imines are prone to hydrolysis on silica gel.

-

Do not use standard silica flash chromatography. The acidic surface will hydrolyze your product back to the ketone.

-

Solution: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexane before loading your column. Elute with Hexane/Ethyl Acetate + 0.5% TEA.

Module 2: C2-Functionalization & Stereocontrol

Q: Can I perform an aldol condensation to make an "Aurone" type molecule?

A: No. Classic aurones (2-benzylidenebenzofuran-3-ones) require two protons at C2 to form the exocyclic double bond (Aldol addition

-

Your molecule has a Methyl group at C2. It has only one proton.

-

Outcome: You will stop at the Aldol Adduct (tertiary alcohol) or, if forced under extreme conditions, you may trigger ring opening or complex rearrangements.

Q: How do I alkylate C2 to form a quaternary center? A: The C2 proton is acidic, but the ring is sensitive to opening.

-

Avoid: Aqueous NaOH or KOH (leads to ring opening to salicyl derivatives) [3].

-

Use: Non-nucleophilic strong bases at low temperature.

-

Base: LDA (Lithium Diisopropylamide) or LiHMDS.

-

Temp: -78°C strictly.

-

Solvent: THF (Anhydrous).

-

Stereoselectivity in Reduction (C3-Ketone Alcohol)

When reducing the ketone to an alcohol, the C2-Methyl group dictates the stereochemistry.

-

Hydride Approach: The hydride reagent (e.g.,

) will attack from the less hindered face (opposite the Methyl group). -

Result: The major product is typically the Trans-alcohol (Hydroxyl group and Methyl group on opposite sides of the ring).

Module 3: Stability & Storage (The "Hidden" Degradation)

Q: My compound turned from a pale yellow solid to a dark brown gum after a week on the bench. Why? A: Benzofuran-3-ones are susceptible to oxidative ring opening and photodegradation .

Degradation Mechanism:

-

Enolization: The C2 proton allows enolization.

-

Oxidation: Air oxidation of the enol leads to ring cleavage, forming 5-chloro-salicylic acid derivatives.

-

Light Sensitivity: The bicyclic system absorbs UV/Blue light, generating radicals.